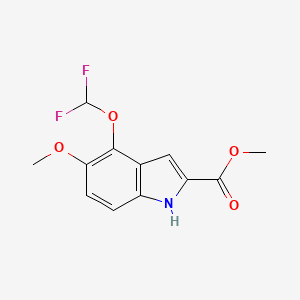![molecular formula C15H13ClN2S2 B6142573 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine CAS No. 793727-54-5](/img/structure/B6142573.png)
4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine, often abbreviated as 4-chloro-5,6-DMTS, is a synthetic compound with potential applications in scientific research. It belongs to a class of compounds known as thienopyrimidines, which are characterized by a sulfur atom connected to a pyrimidine ring. 4-chloro-5,6-DMTS has been studied for its potential use in various areas of scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 4-chloro-5,6-DMTS is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is involved in the regulation of cell growth and proliferation, and inhibition of this enzyme can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-5,6-DMTS are not yet fully understood. However, it has been shown to possess antifungal activity and to be a useful reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-5,6-DMTS in laboratory experiments include its high yield and purity, as well as its low cost. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using 4-chloro-5,6-DMTS in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
Future research on 4-chloro-5,6-DMTS should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, further research should be conducted to investigate the compound’s potential toxicity and to develop methods to reduce its toxicity. Finally, further research should be conducted to investigate the compound’s potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-chloro-5,6-DMTS is a multi-step process that involves the reaction of 4-chloro-5,6-dimethylthiophene-2-sulfonamide with an alkyl halide. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C. The reaction yields the desired product in high yields (up to 90%). The product can then be purified by recrystallization.
Applications De Recherche Scientifique
4-chloro-5,6-DMTS has been studied for its potential use in various areas of scientific research. It has been shown to possess antifungal activity and to be a useful reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K).
Propriétés
IUPAC Name |
4-chloro-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S2/c1-9-10(2)20-15-13(9)14(16)17-12(18-15)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYFDMQXHVRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

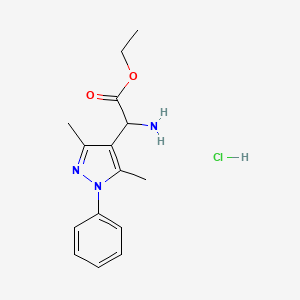
![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)
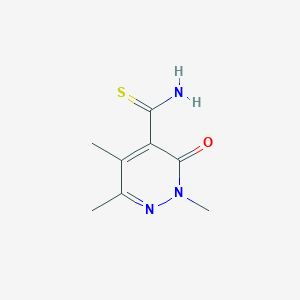
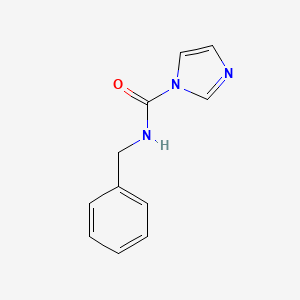

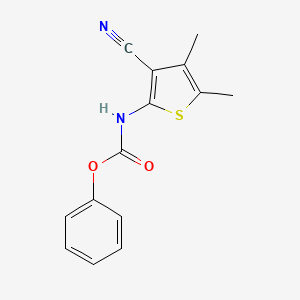
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
